molecular formula C7H11N3O2 B6603804 ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate CAS No. 151797-84-1

ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6603804
CAS No.: 151797-84-1
M. Wt: 169.18 g/mol
InChI Key: HJQKQTDVFSMJAR-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the 1,2,3-triazole family, which serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is known for its stability and ability to participate in hydrogen bonding, often contributing to improved pharmacokinetic properties and binding affinity in bioactive molecules . Compounds with this core structure have been investigated for a wide range of therapeutic applications, demonstrating potent activities including antimicrobial effects against pathogens like Staphylococcus aureus , and potent inverse agonist/antagonist activity against the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Furthermore, 1,2,3-triazole-4-carboxylate derivatives are frequently utilized as key intermediates in the synthesis of more complex molecules, such as triazole-4-carboxamides, which are prominent in pharmaceutical research . As a building block, this compound can be used to generate libraries of molecules for high-throughput screening against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1,5-dimethyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)10(3)9-8-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQKQTDVFSMJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective formation of 1,4-disubstituted triazoles, while ruthenium-catalyzed methods yield 1,5-disubstituted variants. For ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, a 1,5-disubstituted triazole is required, making ruthenium catalysis preferable. For example, reacting methyl azide with a propargyl methyl ether derivative under Ru catalysis generates the 1,5-dimethyltriazole core. However, this method often requires post-synthetic modifications to introduce the carboxylate ester.

Bromination of Pre-Formed Triazoles

An alternative route involves brominating a pre-formed 1,5-dimethyl-1H-1,2,3-triazole at positions 4 and 5. Using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4, the dibromo intermediate 1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole\text{1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole} is obtained. This intermediate is critical for subsequent carboxylation steps.

Carboxylation via Grignard Reagent-Mediated Substitution

The dibromo intermediate undergoes selective substitution at position 4 using Grignard reagents, followed by carboxylation.

Grignard Reaction Conditions

In a representative procedure, 1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole\text{1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole} is dissolved in tetrahydrofuran (THF) and cooled to 30C-30^\circ \text{C}. Isopropylmagnesium chloride (iPrMgCl\text{iPrMgCl}) is added dropwise, initiating a nucleophilic substitution that replaces the bromine at position 4 with a magnesium-triazole complex.

1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole+iPrMgCl1,5-dimethyl-4-MgCl-5-bromo-1H-1,2,3-triazole\text{1,5-dimethyl-4,5-dibromo-1H-1,2,3-triazole} + \text{iPrMgCl} \rightarrow \text{1,5-dimethyl-4-MgCl-5-bromo-1H-1,2,3-triazole}

Carbon Dioxide Insertion

The Grignard adduct is treated with gaseous CO2\text{CO}_2 at 10C-10^\circ \text{C}, forming a carboxylate intermediate. Quenching with hydrochloric acid yields 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid\text{1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid}:

1,5-dimethyl-4-MgCl-5-bromo-1H-1,2,3-triazole+CO2HCl1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid\text{1,5-dimethyl-4-MgCl-5-bromo-1H-1,2,3-triazole} + \text{CO}_2 \xrightarrow{\text{HCl}} \text{1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid}

Key Parameters:

  • Temperature: 30C-30^\circ \text{C} to 0C0^\circ \text{C}

  • CO2\text{CO}_2 exposure time: 10–15 minutes

  • Yield: 49–53%

Esterification of the Carboxylic Acid

The carboxylic acid is esterified with ethanol to introduce the ethyl group.

Acid-Catalyzed Esterification

In a typical protocol, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid\text{1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid} is refluxed with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 (catalytic). The reaction proceeds via nucleophilic acyl substitution:

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid+EtOHH+ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate+H2O\text{1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Optimized Conditions:

  • Molar ratio (acid:ethanol): 1:10

  • Temperature: 80C80^\circ \text{C}

  • Duration: 12 hours

  • Yield: 85–90%

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with steric hindrance, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3\text{PPh}_3) ensures efficient esterification:

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid+EtOHDEAD, PPh3ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate\text{1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Purification and Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18\text{C}_{18} column and mobile phase (MeCN/H2O/H3PO4\text{MeCN/H}_2\text{O}/\text{H}_3\text{PO}_4) resolves the target compound from impurities. Key parameters include:

ParameterValue
ColumnNewcrom R1 (5 µm, 4.6 × 150 mm)
Flow rate1.0 mL/min
Detection wavelength220 nm
Retention time6.2 minutes

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 1.35 (t, 3H, J=7.1J = 7.1 Hz, CH2 _2CH3_3), 2.45 (s, 3H, C5-CH3_3), 4.02 (s, 3H, N1-CH3_3), 4.30 (q, 2H, J=7.1J = 7.1 Hz, OCH2_2), 8.10 (s, 1H, triazole-H).

  • IR (KBr) : 1725 cm1^{-1} (C=O), 1600 cm1^{-1} (triazole ring).

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and regioselectivity:

MethodYield (%)RegioselectivityScalability
Cycloaddition + Esterification60ModerateLaboratory-scale
Bromination + Grignard Carboxylation53HighIndustrial-scale
Mitsunobu Esterification90HighLaboratory-scale

Challenges and Mitigation Strategies

Regioselectivity in Cycloaddition

Ru-catalyzed cycloadditions favor 1,5-disubstitution but require stringent anhydrous conditions. Impurities are mitigated via column chromatography.

Bromine Substitution Selectivity

Grignard reagents preferentially substitute position 4 due to lower steric hindrance. Excess iPrMgCl\text{iPrMgCl} (1.5 equiv) ensures complete conversion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

EDMT has demonstrated potential in several medicinal chemistry applications due to its biological activities:

  • Antimicrobial Properties :
    • The triazole moiety is known for its antifungal properties. Studies have shown that derivatives of EDMT can inhibit the growth of various pathogenic microorganisms, making them candidates for antifungal drug development.
    • For example, related compounds have been evaluated for their ability to inhibit specific enzymes linked to bacterial infections and fungal growth.
  • Anticancer Activity :
    • Research indicates that EDMT derivatives exhibit cytotoxic effects against different cancer cell lines in vitro. The mechanism often involves the inhibition of cancer cell proliferation through various pathways.
    • Case studies highlight the efficacy of triazole derivatives in targeting tumor cells while sparing normal cells, thus presenting a promising avenue for cancer therapeutics.
  • Enzyme Inhibition :
    • EDMT has been studied for its role in inhibiting enzymes associated with disease progression, particularly in cancer and bacterial infections. Such interactions are crucial for understanding its therapeutic potential.

Synthetic Applications

EDMT serves as a valuable building block in organic synthesis:

  • Scaffold for Drug Development : The compound's structure allows for modifications that can lead to new pharmacological agents. Its ability to form stable derivatives makes it a key player in drug design.
  • Synthesis of Complex Molecules : EDMT can be used as a precursor for synthesizing more complex molecules or derivatives through various chemical reactions. This versatility is essential for developing new compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to EDMT:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-methyl-1H-1,2,3-triazole-5-carboxylateMethyl at position 4Different position of methyl group
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylateDifferent nitrogen arrangementDifferent triazole type
Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylateMethyl instead of ethyl groupVariation in alkyl substituent

The unique substitution pattern of EDMT influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of EDMT:

  • A study published in Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines effectively. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
  • Another research article focused on the antimicrobial properties of EDMT derivatives, demonstrating their effectiveness against resistant strains of bacteria. The findings emphasized the importance of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Position 1 Substituents: Bulky or electron-withdrawing groups (e.g., p-nitrophenyl, chlorophenyl-propanoyl) enhance anticancer activity but may reduce solubility . The methyl group in the target compound favors metabolic stability and synthetic accessibility.
  • Position 5 Substituents: Larger groups (e.g., norbornane) decrease activity, whereas methyl optimizes steric and electronic profiles for enzyme binding .
  • Carboxylate Functionality : Ethyl ester at position 4 improves lipophilicity, aiding membrane permeability, but may require hydrolysis to the acid for full pharmacological efficacy .

Comparison with Pyrazole Analogs

While triazoles dominate this analysis, pyrazole derivatives (e.g., ethyl 4-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate) exhibit distinct properties. Pyrazoles generally show lower metabolic stability due to reduced resonance stabilization compared to triazoles. However, their synthetic routes (e.g., Knorr pyrazole synthesis) are more established, and they exhibit comparable bioactivity in some cancer cell lines .

Biological Activity

Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate (C₇H₁₀N₄O₂) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a five-membered ring structure with three nitrogen atoms and exhibits significant potential in medicinal chemistry due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₇H₁₀N₄O₂
  • Molecular Weight : Approximately 170.18 g/mol
  • Functional Groups : Ethyl ester and dimethyl substituents at positions 1 and 5 of the triazole ring.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their ability to inhibit pathogenic microorganisms. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria and fungi in vitro .
  • Anticancer Potential : Some studies have explored the role of triazole derivatives in cancer treatment. For instance, compounds related to this compound have been evaluated for their ability to inhibit specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against various bacteria and fungi,
AnticancerInhibits growth of certain cancer cell lines,
Anti-ChE ActivityEnhances anti-cholinesterase activity
AntiophidianPotential use in treating snake bites

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

  • Enzyme Inhibition : Some studies indicate that triazole derivatives can inhibit enzymes such as cholinesterases (ChE), which are important in neurodegenerative diseases. For example, certain analogs have shown enhanced anti-ChE activity compared to standard drugs .
  • Cellular Interaction : The compound's ability to interfere with cellular processes contributes to its anticancer properties. It may induce apoptosis in cancer cells or inhibit their proliferation through various signaling pathways .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Anticancer Study : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Study : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains .
  • Antiophidian Activity : Research on the antiophidian properties revealed that certain triazole derivatives could neutralize venom effects from snake bites, suggesting potential therapeutic applications in toxicology .

Q & A

Q. What are the common synthetic routes for ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically employs Huisgen 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes. Key steps include:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Ens regioselective formation of the 1,4-disubstituted triazole.
  • Optimization parameters:
    • Catalyst: Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate).
    • Solvent: Polar aprotic solvents (e.g., DMF, THF) for improved solubility.
    • Temperature: Mild conditions (25–60°C) to minimize side reactions.
      Substituents at positions 1 and 5 are introduced via pre-functionalized azides or alkynes. For example, methyl groups at positions 1 and 5 are incorporated using methyl-substituted precursors .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns substituent positions and confirms regioselectivity (e.g., methyl groups at positions 1 and 5).
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives.
  • X-ray Crystallography:
    • Data collection: High-resolution single-crystal diffraction using Mo/Kα radiation.
    • Refinement: SHELXL software for anisotropic displacement parameters and hydrogen bonding analysis .
    • Tools: WinGX/ORTEP for visualizing molecular geometry and packing .

Q. How do structural modifications at positions 1 and 5 of the triazole ring influence antiproliferative activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Position 1: Bulky substituents (e.g., benzyl, phenyl) enhance lipophilicity and membrane permeability.
  • Position 5: Methyl groups optimize steric fit in target binding pockets. Larger substituents (e.g., norbornane) reduce activity due to steric hindrance .

Antiproliferative Activity Table:

Compound Modification (Position 5)Cell LineGrowth Inhibition (%)
MethylNCI-H52275%
NorbornaneA498 (Kidney)68%
Large alkyl groupsNCI-H522<50%

Experimental Design:

  • In vitro assays: Use NCI-60 cancer cell lines with standardized MTT protocols.
  • Data normalization: Compare growth percentages (GP) against controls to quantify efficacy.

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Assay conditions: pH, serum concentration, or incubation time.
  • Substituent effects: Position 5 modifications alter solubility and target interactions.

Resolution Strategies:

Meta-analysis: Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers.

Computational Modeling:

  • Docking studies (AutoDock Vina): Predict binding affinities to molecular targets (e.g., kinases).
  • MD Simulations (GROMACS): Assess conformational stability of triazole derivatives in biological environments.

Dose-response curves: Re-evaluate IC₅₀ values under standardized conditions .

Q. How can hydrogen bonding patterns in the crystal structure inform solubility and stability predictions?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular assembly and packing efficiency .
  • Solubility Prediction: Strong N–H···O bonds correlate with lower solubility in non-polar solvents.
  • Stability Tests:
    • Thermogravimetric Analysis (TGA): Measure decomposition temperatures.
    • Hygroscopicity assays: Expose crystals to controlled humidity to assess stability.

Key Findings:

  • Ethyl carboxylate groups form intermolecular H-bonds with triazole N-atoms, enhancing thermal stability (>200°C) .

Q. What advanced tools are available for refining crystal structures of this compound?

Methodological Answer:

  • Software:
    • SHELX Suite: SHELXL for refinement, SHELXD for phase problem solutions.
    • Olex2: Integrates SHELX workflows with visualization.
  • Challenges:
    • Disorder modeling: Use PART instructions in SHELXL to resolve overlapping electron density.
    • Twinned data: Apply TWIN/BASF commands for accurate refinement .

Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations (Gaussian):
    • Optimize geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Pharmacophore Modeling (MOE): Identify critical interaction sites (e.g., hydrogen bond acceptors at position 4).
  • ADMET Prediction (SwissADME): Forecast bioavailability and toxicity profiles pre-synthesis .

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